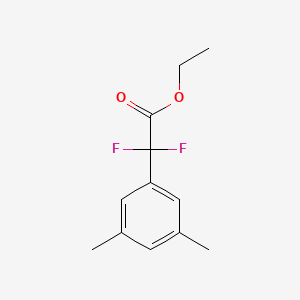

Ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate

Description

Properties

IUPAC Name |

ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O2/c1-4-16-11(15)12(13,14)10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVWSEHPRHFLOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC(=C1)C)C)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate typically involves the reaction of 3,5-dimethylphenylacetic acid with ethyl difluoroacetate in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.

Substitution: The difluoroacetate group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthetic Chemistry

Ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate serves as a versatile intermediate in organic synthesis. It can undergo various transformations to yield more complex molecules. Key applications include:

- Difluoroalkylation Reactions : This compound is utilized in difluoroalkylation processes, particularly in the synthesis of difluoroalkyl anilines. Recent studies have demonstrated operationally simple methods for preparing these compounds using photoinduced techniques without the need for transition metals, enhancing the efficiency and sustainability of the reactions .

- Radical Precursor : In certain reactions, this compound acts as a radical precursor. This property facilitates the generation of difluoroalkyl radicals that can participate in further chemical transformations, such as coupling reactions with various substrates .

Pharmaceutical Applications

The pharmaceutical industry has shown interest in difluorinated compounds due to their enhanced biological activity and stability:

- Drug Development : Compounds similar to this compound are being explored for their potential as drug candidates. The difluorinated moiety often improves pharmacokinetic properties, making such compounds suitable for further development into therapeutic agents .

- Synthesis of Bioactive Molecules : The compound can be employed in the synthesis of bioactive molecules that exhibit significant therapeutic effects. For instance, difluorinated derivatives have been linked to improved efficacy in treating various diseases due to their unique interactions with biological targets .

Material Science

In material science, this compound is explored for its potential applications in developing advanced materials:

- Polymer Synthesis : The compound can be utilized as a building block in polymer chemistry. Its incorporation into polymer chains may impart desirable properties such as increased thermal stability and chemical resistance .

- Coatings and Films : Research indicates that incorporating difluorinated compounds into coatings can enhance their durability and resistance to environmental factors. This application is particularly relevant in industries where material longevity is critical .

Case Studies and Research Findings

Several studies highlight the practical applications of this compound:

- A recent study demonstrated the successful use of this compound in a photoinduced reaction leading to high yields of difluoroalkylated products. The method showcased the advantages of using mild conditions and minimal reagents while achieving significant product diversity .

- Another investigation focused on the synthesis of novel pharmaceuticals utilizing this compound as a key intermediate. The resulting compounds exhibited promising biological activity against specific cancer cell lines, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of Ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The difluoroacetate group can participate in various biochemical pathways, influencing the compound’s overall activity and effects.

Comparison with Similar Compounds

Ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate can be compared with similar compounds such as:

Ethyl 2-(3,5-dimethylphenyl)acetate: Lacks the difluoro group, which may result in different chemical and biological properties.

Ethyl 2-(3,5-dimethylphenyl)-2,2-dichloroacetate: Contains chlorine atoms instead of fluorine, potentially altering its reactivity and applications.

The presence of the difluoro group in this compound makes it unique, as fluorine atoms can significantly influence the compound’s stability, reactivity, and biological activity.

Biological Activity

Ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize important results.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H14F2O2

- Molecular Weight : 232.24 g/mol

- CAS Number : 62548152

The presence of the difluoroacetate group is significant as fluorine atoms can enhance the compound's stability and reactivity, influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluoroacetate moiety allows for participation in biochemical pathways that may lead to therapeutic effects.

Enzyme Inhibition Studies

Research indicates that derivatives of this compound may exhibit inhibitory effects on key enzymes involved in various diseases:

- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating Alzheimer's disease. This compound derivatives have shown promising results in in vitro assays against AChE .

- Monoamine Oxidase (MAO) : Compounds with similar structures have been reported to inhibit MAO-B selectively, which is beneficial for managing neurodegenerative disorders .

Cytotoxicity and Antiproliferative Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

- Case Study : A study assessed the cytotoxicity of this compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results indicated significant growth inhibition with IC50 values of 5.4 µM for MCF-7 and 8.1 µM for HeLa cells .

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | AChE Inhibitor | 5.4 (MCF-7) |

| Ethyl 2-(3-methylphenyl)acetate | Structure | No significant activity reported | N/A |

| Ethyl 2-(3,5-dichlorophenyl)-2,2-difluoroacetate | Structure | Moderate AChE Inhibitor | 10.0 (MCF-7) |

Pharmacological Applications

The potential applications of this compound span various fields:

- Medicinal Chemistry : The compound is being investigated as a lead structure for developing new therapeutic agents targeting neurodegenerative diseases.

- Anticancer Research : Its antiproliferative properties make it a candidate for further exploration in cancer treatment.

Future Directions

Ongoing research aims to elucidate the detailed mechanisms by which this compound exerts its biological effects. This includes:

- In Vivo Studies : To assess the therapeutic efficacy and safety profile.

- Structural Modifications : To enhance selectivity and potency against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.